molecular formula C18H11ClO B14021571 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one

1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one

Cat. No.: B14021571
M. Wt: 278.7 g/mol
InChI Key: WVDOYPGKVHBOTP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves several steps. One common method includes the reaction of 4-chlorophenylacetylene with 2-bromo-1-phenylethene under palladium-catalyzed coupling conditions. The reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one can be compared with other similar compounds, such as:

    1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone: This compound has a similar structure but lacks the butadienone moiety.

    4-Chlorophenylacetylene: This compound is a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its combination of the chlorophenyl and butadienone groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H11ClO

Molecular Weight

278.7 g/mol

InChI

InChI=1S/C18H11ClO/c1-2-5-18(20)17-7-4-3-6-15(17)11-8-14-9-12-16(19)13-10-14/h3-7,9-10,12-13H,1H2

InChI Key

WVDOYPGKVHBOTP-UHFFFAOYSA-N

Canonical SMILES

C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Cl

Origin of Product

United States

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